molecular formula C19H24BNO4 B2690380 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester CAS No. 956034-20-1

3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester

Cat. No.: B2690380
CAS No.: 956034-20-1
M. Wt: 341.21
InChI Key: UANQIDKGSZWJFX-UHFFFAOYSA-N
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Description

3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester typically involves the reaction of 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often in an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound .

Scientific Research Applications

Chemistry: This compound is extensively used in organic synthesis for the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine: In biological research, it is used to synthesize bioactive molecules and drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for developing new therapeutic agents .

Industry: Industrially, it is employed in the production of polymers, electronic materials, and specialty chemicals. Its versatility and reactivity make it a crucial component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester offers unique reactivity and stability, making it particularly suitable for complex organic syntheses. Its methoxyphenyl group provides additional electronic effects that can influence the reactivity and selectivity of the reactions it undergoes .

Biological Activity

Overview

3-[(4-Methoxyphenyl)methoxy]pyridine-5-boronic acid pinacol ester (CAS No. 956034-20-1) is an organoboron compound that has gained attention for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound's unique structure and properties enable it to act as a versatile reagent for forming carbon-carbon bonds, which is crucial in the development of pharmaceuticals and agrochemicals.

  • Molecular Formula : C19H24BNO4
  • Molecular Weight : 341.21 g/mol
  • Boiling Point : 484.7 ± 40.0 °C (predicted)
  • Density : 1.13 ± 0.1 g/cm³ (predicted)
  • pKa : 4.62 ± 0.10 (predicted)

The biological activity of this compound can be understood through its mechanism of action in catalyzing reactions:

  • Oxidative Addition : The palladium catalyst reacts with a halide to form a palladium-halide complex.
  • Transmetalation : The organoboron compound transfers its organic group to the palladium complex.
  • Reductive Elimination : The palladium complex undergoes reductive elimination, leading to the formation of the desired product while regenerating the palladium catalyst.

This mechanism highlights the compound's role in facilitating efficient chemical transformations, which can be leveraged for various applications in medicinal chemistry.

Biological Activity

Research into the biological activity of 3-[(4-Methoxyphenyl)methoxy]pyridine-5-boronic acid pinacol ester is limited but suggests potential applications in anti-cancer therapies and other therapeutic areas due to its ability to form stable complexes with various biological targets.

Case Studies and Research Findings

  • Anticancer Activity : Some studies indicate that boronic acid derivatives exhibit selective cytotoxicity towards cancer cells, potentially through inhibition of proteasome activity, which is crucial for regulating protein turnover in cells. The specific activity of this compound against various cancer cell lines remains an area for further exploration.
  • Inhibition Studies : Preliminary assays have shown that similar boronic acid compounds can inhibit key enzymes involved in cancer progression, such as serine proteases and proteasomes. The unique methoxyphenyl group may enhance selectivity and potency, although specific data on this compound's inhibitory effects are still needed.
  • Pharmacokinetics and Toxicity : Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. While detailed studies are lacking, the stability and reactivity of boronic acids generally suggest favorable pharmacokinetic properties, although potential toxicity must also be assessed.

Comparative Analysis

To better understand the uniqueness of 3-[(4-Methoxyphenyl)methoxy]pyridine-5-boronic acid pinacol ester, a comparison with similar compounds can provide insights into its potential applications:

Compound NameUnique FeaturesPotential Applications
5-Methoxy-3-pyridineboronic acid pinacol esterSimilar structure; different substituentsOrganic synthesis
4-Hydroxy-3-methoxyphenylboronic acid pinacol esterHydroxyl group may enhance solubility and reactivityDrug development
Pyridine-4-boronic acid pinacol esterLacks methoxy group; potentially less selectiveGeneral synthesis applications

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-17(12-21-11-15)23-13-14-6-8-16(22-5)9-7-14/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANQIDKGSZWJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-(4-methoxy-benzyloxy)-pyridine (300 mg) in THF (10 mL) was added triisopropyl borate (0.28 mL) and the mixture cooled to −78° C. Then n-butyllithium (0.49 mL of a 2.5 M solution in hexanes) was added maintaining the temperature below −65° C. The reaction mixture was then allowed to warm to −20° C. over 1 h and then quenched with 2 M aqueous hydrochloric acid (2 mL). The mixture was allowed to warm to room temperature over 1 h and then diluted with water (25 mL), the pH was adjusted to 7 and then extracted into ethyl acetate (3×25 mL). The combined organics were washed with brine (20 mL), dried (MgSO4) and reduced in vacuo. A mixture of the crude product and pinacol (236 mg) in toluene (15 mL) was then heated at reflux for 4 h. The mixture was then reduced in vacuo, dissolved in ethyl acetate (30 mL) and washed with water (2×30 mL) and brine (30 mL). The combined organics were dried (MgSO4) and reduced in vacuo to give 3-(4-methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine as an off-white solid (162 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
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0.28 mL
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reactant
Reaction Step One
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Quantity
10 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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